N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-N-(2-PYRIDINYLMETHYLENE)AMINE
Overview
Description
N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-N-(2-PYRIDINYLMETHYLENE)AMINE is a complex organic compound that features a naphthylmethyl group, a piperazine ring, and a pyridylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-N-(2-PYRIDINYLMETHYLENE)AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Attachment of the Naphthylmethyl Group: This step might involve the alkylation of the piperazine ring with a naphthylmethyl halide under basic conditions.
Formation of the Pyridylmethylene Group: The final step could involve the condensation of the intermediate with a pyridine aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-N-(2-PYRIDINYLMETHYLENE)AMINE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological systems and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-N-(2-PYRIDINYLMETHYLENE)AMINE would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors through binding interactions, leading to modulation of biological pathways. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-N-(2-PYRIDINYLMETHYLENE)AMINE: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique binding properties, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-10-21-18(6-1)7-5-8-19(21)17-24-12-14-25(15-13-24)23-16-20-9-3-4-11-22-20/h1-11,16H,12-15,17H2/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZNOCFOKHHOK-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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